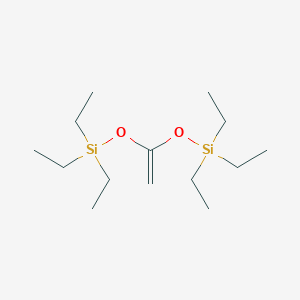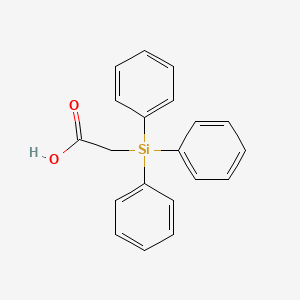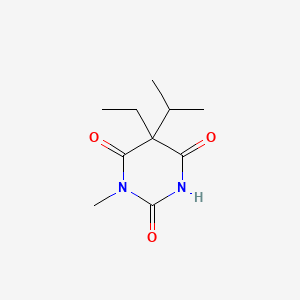![molecular formula C7H13NO4 B14709965 Bicyclo[2.2.1]heptan-2-ol;nitric acid CAS No. 21301-95-1](/img/structure/B14709965.png)
Bicyclo[2.2.1]heptan-2-ol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid structure and unique stereochemistry, which makes it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ether or tetrahydrofuran as the solvent, under reflux conditions .
Another method involves the hydroboration-oxidation of norbornene. In this process, norbornene reacts with borane to form a trialkylborane intermediate, which is subsequently oxidized using hydrogen peroxide in the presence of a base, such as sodium hydroxide, to yield bicyclo[2.2.1]heptan-2-ol .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-ol often employs catalytic hydrogenation of norbornene. This method utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to norcamphor using oxidizing agents like chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to norbornane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Norcamphor.
Reduction: Norbornane.
Substitution: Various substituted norbornyl derivatives depending on the reagent used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ol depends on its specific application. In chemical reactions, its rigid structure and stereochemistry influence the reaction pathways and outcomes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A parent hydrocarbon without the hydroxyl group.
Norcamphor: An oxidized form of bicyclo[2.2.1]heptan-2-ol.
Norbornene: A related compound with a double bond in the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]heptan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and physical properties compared to its analogs. Its rigid structure and stereochemistry make it a valuable compound for studying reaction mechanisms and developing chiral molecules .
Properties
CAS No. |
21301-95-1 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptan-2-ol;nitric acid |
InChI |
InChI=1S/C7H12O.HNO3/c8-7-4-5-1-2-6(7)3-5;2-1(3)4/h5-8H,1-4H2;(H,2,3,4) |
InChI Key |
XLXUTOLDCSSEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2O.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


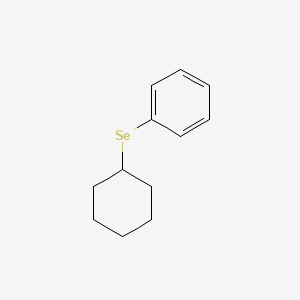
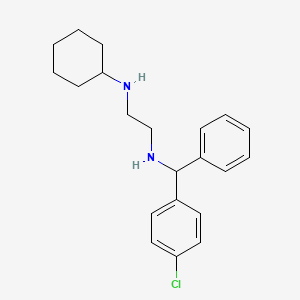
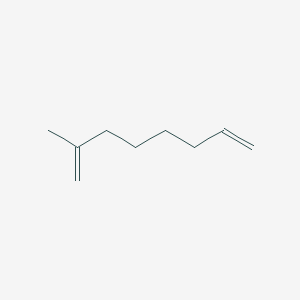
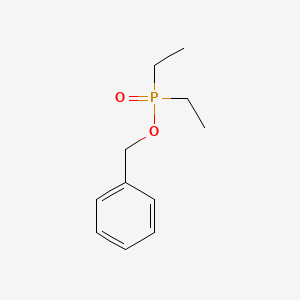
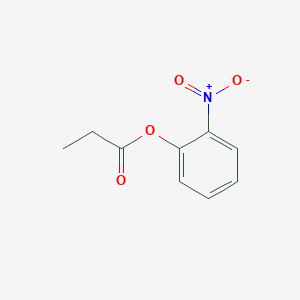
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

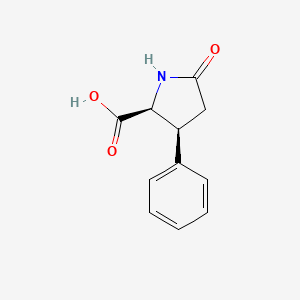

![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

